3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Overview
Description
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a chlorinated methylphenoxy moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It shares structural similarities with phenoxy herbicides, such as mcpa , which are known to mimic the plant growth hormone indoleacetic acid (IAA) . These herbicides typically target broad-leaf weeds in pasture and cereal crops .
Mode of Action
The mode of action of this compound is likely similar to that of phenoxy herbicides, given their structural similarities. Phenoxy herbicides act as auxins, which are growth hormones naturally present in plants . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plants to "grow to death" .
Biochemical Pathways
Based on its structural similarity to phenoxy herbicides, it can be inferred that it likely affects the auxin signaling pathway in plants . This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventually plant death .
Pharmacokinetics
It’s worth noting that similar compounds, such as mcpa, are known to be soluble in water and highly effective even at low concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of phenoxy herbicides. These effects include rapid, uncontrolled growth at the cellular level, leading to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in water suggests that they can be easily applied through spraying and can be distributed in the environment through rainfall and irrigation . Additionally, the effectiveness of these compounds can be influenced by factors such as soil type, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chloro-2-methylphenol with formaldehyde to form 4-chloro-2-methylphenoxy methanol. This intermediate is then reacted with phenylhydrazine to form the hydrazone derivative. The final step involves cyclization with thiocarbonyl compounds to yield the desired triazole-thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole-thione to triazole-thiol.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Triazole-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of herbicides and pesticides
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
Compared to these similar compounds, 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has a unique triazole-thione structure that imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURIIQPMNMJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21358-23-6 | |
Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21358-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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